4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
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Overview
Description
4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol . This compound is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a pyridin-2-ylmethyl group through an amino linkage. It is primarily used in proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-(aminomethyl)pyridine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Procedure: The 4-chlorobenzoic acid is activated by the coupling agent, forming an intermediate that reacts with 2-(aminomethyl)pyridine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and pyridine moieties can participate in hydrophobic and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Characterized by the presence of a chloro group and a pyridine moiety.
4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid: Similar structure but with the pyridine ring attached at a different position.
4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid: Another isomer with the pyridine ring attached at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chloro and pyridine groups can significantly affect the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-3-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-5-4-9(13(17)18)7-12(11)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPCOLSGCUJYJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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